molecular formula C17H19ClN2O2S2 B4969131 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine

1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine

Cat. No. B4969131
M. Wt: 382.9 g/mol
InChI Key: SWKMCWFZTGJPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s by a team of researchers at the University of Texas and has since gained popularity as a research chemical. TFMPP is commonly used in the scientific community for its unique properties and potential applications in various fields.

Mechanism of Action

1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine exerts its effects by binding to the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This leads to the activation of different signaling pathways, which can result in various physiological and biochemical effects. 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to inhibit the reuptake of serotonin, which can increase the levels of serotonin in the brain and enhance its effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and behavior. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects can have both positive and negative impacts on the body, depending on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has several advantages as a research chemical, including its unique properties, ease of synthesis, and availability. It can be used to study the effects of serotonin receptor agonism and inhibition of monoamine oxidase, which can be useful in the development of new drugs for the treatment of various diseases. However, 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine also has several limitations, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, including the development of new drugs based on its unique properties, the investigation of its long-term effects, and the exploration of its potential applications in various fields. Further research is needed to fully understand the mechanisms of action and the potential benefits and risks associated with its use.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine involves several steps, including the reaction of 4-methylthiophenol with 1,3-dichloropropane to form 4-(methylthio)phenyl-1,3-dichloropropane. The intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. The process can be further optimized by using different reagents and reaction conditions to increase the yield and purity of the final product.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a wide range of biological activities, including serotonin receptor agonism, inhibition of monoamine oxidase, and inhibition of phosphodiesterase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-23-16-5-7-17(8-6-16)24(21,22)20-11-9-19(10-12-20)15-4-2-3-14(18)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKMCWFZTGJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine

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